molecular formula C6H4ClIO B1589992 3-Chloro-2-iodophenol CAS No. 858854-82-7

3-Chloro-2-iodophenol

Cat. No. B1589992
M. Wt: 254.45 g/mol
InChI Key: CBGCAUCBOPFLFN-UHFFFAOYSA-N
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Description

3-Chloro-2-iodophenol is a compound with the molecular formula C6H4ClIO and a molecular weight of 254.45 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-iodophenol is 1S/C6H4ClIO/c7-4-2-1-3-5 (9)6 (4)8/h1-3,9H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

3-Chloro-2-iodophenol is a solid substance . It has a predicted boiling point of 225.6±20.0 °C and a predicted density of 2.087±0.06 g/cm3 . The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Environmental Impact and Treatment

  • Disinfection By-products in Drinking Water : 3-Chloro-2-iodophenol is identified as a disinfection by-product in drinking water. It has been detected in river water and wastewater, presenting environmental and health concerns due to its toxic and odorous nature. Studies show that these compounds can be effectively oxidized and detoxified using ferrate (VI), transforming them into less harmful substances (Wang et al., 2022).

Chemical Synthesis and Reactions

  • Oxidative Dearomatization : Research on oxidative dearomatization of phenols, including chloro-iodophenols, has been conducted. This process involves regioselective phenylation and oxygenation of these compounds, leading to the formation of new derivatives with potential applications in organic synthesis (Quideau et al., 2005).

Water Treatment Processes

  • Reduction of Toxicity in Water Treatment : Studies have shown that chlorination can decrease the acute toxicity of iodophenols, including 3-chloro-2-iodophenol, in water treatment processes. This is achieved through the transformation of these compounds into less toxic substances, making chlorination an effective method for managing emerging disinfection by-products (Wang et al., 2021).

Analytical Chemistry Applications

  • Enhanced Chemiluminescence for Detection : Iodophenol blue, a derivative of iodophenol, has been found to enhance the chemiluminescence of luminol-H2O2 systems. This property is utilized in sensitive assays for detecting hydrogen peroxide and glucose, indicating potential applications in analytical chemistry and biomedical diagnostics (Yu et al., 2016).

Safety And Hazards

3-Chloro-2-iodophenol is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCAUCBOPFLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479252
Record name 3-Chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-iodophenol

CAS RN

858854-82-7
Record name 3-Chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HH Hodgson, A Kershaw - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… Barium 3-chloro-2-iodophenol-4 : 6-disulphonate tetrahydrate was prepared by stirring for 1 hour a mixture of barium 3-chlorophenol-4 : 6-disulphonate (13 g.), finely powdered iodine (…
Number of citations: 2 pubs.rsc.org
R Sanz, MP Castroviejo, Y Fernández… - The Journal of Organic …, 2005 - ACS Publications
Tandem Sonogashira coupling/5-endo-dig cyclization reactions on 2,3-dihalophenols suppose a straightforward entry to 4-halobenzo[b]furans, which can be easily transformed into 4-…
Number of citations: 84 pubs.acs.org
Y Kuboki, S Ohno, M Sako, K Murai… - Chemical and …, 2023 - jstage.jst.go.jp
… Following the typical procedure B, 3-chloro-2-iodophenol (255 mg, 1.00 mmol) was converted to 1p (188 mg, 60%). Colorless oil. H-NMR (500 MHz, CDCl 3 ) δ: 7.83 (d, J = 12.0 Hz, 1H)…
Number of citations: 1 www.jstage.jst.go.jp
D Augros, B Yalcouye, A Berthelot-Bréhier, M Chessé… - Tetrahedron, 2016 - Elsevier
… The oxygen atom was then unprotected under acidic conditions to afford the key 3-chloro-2-iodophenol 12, which underwent a Mitsunobu reaction with the appropriate mono-silylated …
Number of citations: 19 www.sciencedirect.com
H Yuan, KJ Bi, B Li, RC Yue, J Ye, YH Shen… - Organic …, 2013 - ACS Publications
… In the case of 5a and 5i–k, lower yields were obtained, which might be attributed to the large steric effect of bulky ynones (3a/b) and 3-chloro-2-iodophenol. …
Number of citations: 75 pubs.acs.org
H Sunden, JN Ma, LK Hansen, AL Gustavsson… - …, 2013 - Wiley Online Library
… )-7-(3-chloro-2-iodophenoxy)cyclohex-1-ene (6 c): General procedure D: DIAD (1.03 mL, 6.99 mmol) was added to a stirred solution of 4 b (1120 mg, 3.68 mmol), 3-chloro-2-iodophenol …
R Chinchilla, C Nájera - Chemical reviews, 2007 - ACS Publications
The array of transition-metal-catalyzed cross-coupling reactions can easily be considered nowadays cornerstones in the field of organic synthesis. 1, 2 Among them, the palladium-…
Number of citations: 602 pubs.acs.org

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